4-Benzyl-1-(furan-2-ylmethyl)piperidine
Overview
Description
4-Benzyl-1-(furan-2-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a furan-2-ylmethyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(furan-2-ylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with furan-2-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-(furan-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-(furan-2-ylmethyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(furan-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission .
Comparison with Similar Compounds
4-Benzylpiperidine: A structurally similar compound with a benzyl group attached to the piperidine ring.
2-Benzylpiperidine: Another similar compound with the benzyl group attached to the second position of the piperidine ring.
Benzylpiperazine: A related compound with a benzyl group attached to a piperazine ring.
Uniqueness: 4-Benzyl-1-(furan-2-ylmethyl)piperidine is unique due to the presence of both benzyl and furan-2-ylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-benzyl-1-(furan-2-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-5-15(6-3-1)13-16-8-10-18(11-9-16)14-17-7-4-12-19-17/h1-7,12,16H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDZQQDKVOONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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